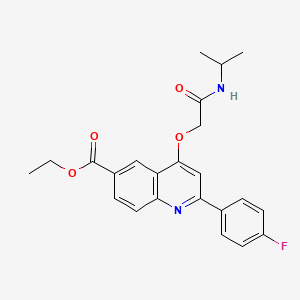

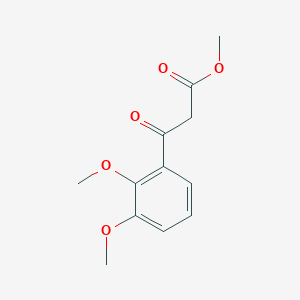

![molecular formula C15H20N4O6S B2485420 Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone CAS No. 694467-66-8](/img/structure/B2485420.png)

Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone involves multiple steps, including condensation, rearrangement, and nucleophilic substitution reactions. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for many biologically active compounds, was achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a series of steps, highlighting the complexity and versatility of synthetic routes for such molecules (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction studies have been utilized to determine the precise molecular configuration, showcasing the importance of structural analysis in understanding the compound's potential interactions and mechanisms of action (Tang & Fu, 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nitration, which is critical for introducing nitro groups that significantly affect their chemical behavior and biological activity. A novel and safe nitration process for the synthesis of related compounds demonstrates the ongoing development of methodologies to improve yield, safety, and environmental impact (Zhang et al., 2007).

Scientific Research Applications

Synthesis and Imaging Applications

One study details the synthesis of a compound related to Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone, designed for potential use in PET imaging for Parkinson's disease. The synthesis process involved several steps, leading to the creation of a tracer with high radiochemical yield and purity, indicating its applicability in neuroimaging (Wang et al., 2017).

Antitumor Activity

Another research focused on the synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for synthesizing biologically active compounds. This compound was synthesized through a series of reactions, with its structure confirmed by NMR and MS spectra. Preliminary biological tests showed distinct inhibition on the proliferation of several cancer cell lines, underscoring its potential as a base for developing new anticancer agents (Wang et al., 2016).

Synthesis for Drug Development

The practical asymmetric synthesis of a related compound, (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate, was developed as a key starting material for the drug edivoxetine·HCl. This synthesis utilized d-serine as the source of chirality and included a scalable diazotization process, highlighting the compound's role in advancing pharmaceutical manufacturing (Kopach et al., 2015).

Antimicrobial and Modulating Activity

Research on 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group similar to the structure , explored its antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms. Despite high minimum inhibitory concentrations (MIC), the study revealed significant modulating activity, suggesting its potential in enhancing the efficacy of other antimicrobial agents (Oliveira et al., 2015).

Safety and Hazards

Safety and hazards associated with a compound can be determined by its hazard statements and precautionary statements. For example, “3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid” has hazard statements H315, H319, H335 indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O6S/c20-15(17-8-10-25-11-9-17)16-4-6-18(7-5-16)26(23,24)14-3-1-2-13(12-14)19(21)22/h1-3,12H,4-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKWNZDAUBPKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

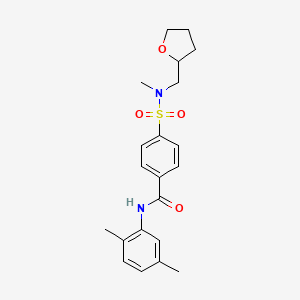

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)

![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)

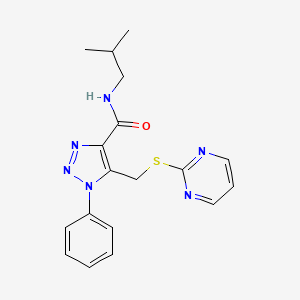

![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)

![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)

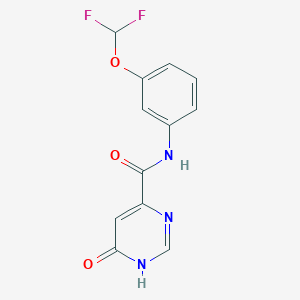

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)

![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)